Cas no 1904197-23-4 (2-(benzo[d][1,3]dioxol-5-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide structure](https://ja.kuujia.com/scimg/cas/1904197-23-4x500.png)
2-(benzo[d][1,3]dioxol-5-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide 化学的及び物理的性質
名前と識別子
-
- F6472-0816
- 2-(benzo[d][1,3]dioxol-5-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide
- 2-(2H-1,3-benzodioxol-5-yl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide
- AKOS025340142
- 1904197-23-4
- 2-(1,3-benzodioxol-5-yl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide
-
- インチ: 1S/C16H21NO4S/c18-16(17-5-8-22-13-3-6-19-7-4-13)10-12-1-2-14-15(9-12)21-11-20-14/h1-2,9,13H,3-8,10-11H2,(H,17,18)
- InChIKey: QUSKBJJCSNWGTK-UHFFFAOYSA-N
- ほほえんだ: S(CCNC(CC1=CC=C2C(=C1)OCO2)=O)C1CCOCC1
計算された属性
- せいみつぶんしりょう: 323.11912932g/mol
- どういたいしつりょう: 323.11912932g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 6
- 複雑さ: 362
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 82.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2
2-(benzo[d][1,3]dioxol-5-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6472-0816-2μmol |
2-(2H-1,3-benzodioxol-5-yl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide |
1904197-23-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F6472-0816-20μmol |
2-(2H-1,3-benzodioxol-5-yl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide |
1904197-23-4 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F6472-0816-10μmol |
2-(2H-1,3-benzodioxol-5-yl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide |
1904197-23-4 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F6472-0816-5μmol |
2-(2H-1,3-benzodioxol-5-yl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide |
1904197-23-4 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F6472-0816-100mg |
2-(2H-1,3-benzodioxol-5-yl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide |
1904197-23-4 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F6472-0816-5mg |
2-(2H-1,3-benzodioxol-5-yl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide |
1904197-23-4 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F6472-0816-30mg |
2-(2H-1,3-benzodioxol-5-yl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide |
1904197-23-4 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F6472-0816-50mg |
2-(2H-1,3-benzodioxol-5-yl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide |
1904197-23-4 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F6472-0816-20mg |
2-(2H-1,3-benzodioxol-5-yl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide |
1904197-23-4 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F6472-0816-40mg |
2-(2H-1,3-benzodioxol-5-yl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide |
1904197-23-4 | 90%+ | 40mg |
$140.0 | 2023-05-17 |
2-(benzo[d][1,3]dioxol-5-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide 関連文献
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
4. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
2-(benzo[d][1,3]dioxol-5-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamideに関する追加情報
Introduction to 2-(benzo[d][1,3]dioxol-5-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide (CAS No. 1904197-23-4)
2-(benzo[d][1,3]dioxol-5-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number 1904197-23-4, belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research in drug discovery and development. The presence of a benzo[d][1,3]dioxol moiety, commonly known as a dihydroxybenzene derivative, alongside a thioether and tetrahydropyran ring system, contributes to its complex reactivity and potential therapeutic applications.
The molecular structure of 2-(benzo[d][1,3]dioxol-5-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide is characterized by its high degree of functionalization, which includes several key pharmacophoric elements. The benzo[d][1,3]dioxol ring is known for its stability and ability to interact with biological targets, while the thioether group introduces sulfur atoms that can participate in hydrogen bonding and metal coordination. Additionally, the tetrahydropyran ring enhances solubility and bioavailability, making this compound an attractive candidate for further investigation in medicinal chemistry.
In recent years, there has been a growing interest in exploring the pharmacological potential of benzo[d][1,3]dioxol derivatives due to their reported anti-inflammatory, antioxidant, and antimicrobial properties. The compound 2-(benzo[d][1,3]dioxol-5-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide builds upon these findings by incorporating additional functional groups that may enhance its biological activity. Specifically, the N-substituted acetamide moiety can modulate enzyme activity, while the tetrahydropyran ring improves metabolic stability.
One of the most compelling aspects of this compound is its potential role in addressing neurological disorders. The benzo[d][1,3]dioxol scaffold has been extensively studied for its neuroprotective effects, and modifications such as those present in 2-(benzo[d][1,3]dioxol-5-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide may enhance its ability to cross the blood-brain barrier and exert therapeutic effects on central nervous system disorders. Preliminary studies have suggested that this compound may exhibit anti-inflammatory and neuroprotective properties by modulating microglial activation and reducing oxidative stress.
The synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide involves a multi-step process that requires careful optimization to ensure high yield and purity. Key steps include the formation of the benzo[d][1,3]dioxol ring through cyclization reactions followed by functionalization with the thioether and tetrahydropyran groups. Advanced synthetic techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to achieve regioselectivity and minimize side products.
From a computational chemistry perspective, molecular modeling studies have been conducted to understand the binding interactions of 2-(benzo[d][1,3]dioxol-5-yl)-N-(2-((tetrahydro-2H-pyran-4-yllthio)ethyl)acetamide) with potential biological targets. These studies have provided insights into how the compound interacts with enzymes and receptors at the atomic level. For instance, simulations have revealed that the thioether group can form stable hydrogen bonds with polar residues in target proteins, while the tetrahydropyran ring enhances hydrophobic interactions.
The pharmacokinetic profile of this compound is another area of interest. The presence of the tetrahydropyran ring not only improves solubility but also enhances oral bioavailability by reducing metabolic degradation. Preliminary pharmacokinetic studies have shown that 2-(benzo[d][1,3]dioxol -5 -yl)-N-( 2 -((tetrahydro - 2 H - pyran - 4 - yl ) thio ) ethyl ) acetamide exhibits favorable absorption rates and prolonged half-life in animal models. These findings are crucial for designing effective dosing regimens and optimizing therapeutic outcomes.
In conclusion, 2 - ( benzo [ d ] [ 1 , 3 ] dioxol - 5 - yl ) - N - ( 2 - ( ( tetrahydro - 2 H - pyran - 4 - yl ) thio ) ethyl ) acetamide ( CAS No . 1904197 - 23 - 4 ) represents a promising candidate for further development in pharmaceutical research . Its unique structural features , combined with preliminary evidence of biological activity , make it an attractive molecule for addressing various therapeutic challenges . As research continues , additional insights into its mechanism of action and potential applications are expected to emerge , further solidifying its importance in drug discovery efforts .
1904197-23-4 (2-(benzo[d][1,3]dioxol-5-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide) 関連製品
- 1216701-03-9(3-[2-methyl-4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione)
- 893750-17-9(Methyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate)
- 1155575-85-1(N-(butan-2-yl)-1-ethyl-1H-pyrazol-4-amine)
- 1514356-70-7(2,2-difluoro-1-4-(methoxymethyl)phenylethan-1-amine)
- 1805335-57-2(3-Amino-2-cyano-6-(difluoromethyl)-4-nitropyridine)
- 1803969-33-6(4-(Aminomethyl)-6-bromo-2-hydroxy-3-(trifluoromethoxy)pyridine)
- 1551145-18-6(2-chloro-1-(2-ethoxyphenyl)ethan-1-ol)
- 893933-55-6(1-(4-fluorophenyl)-4-(prop-2-yn-1-ylsulfanyl)-1H-pyrazolo3,4-dpyrimidine)
- 5535-55-7(1-(ethenesulfonyl)-4-nitrobenzene)
- 1807216-05-2(Methyl 2-bromomethyl-5-cyano-4-(difluoromethoxy)benzoate)



